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Compound of Interest

Compound Name: 2-Bromo-6-cyanopyrazine

CAS No.: 859064-02-1

Cat. No.: B1440216

Get Quote

Executive Summary
The Verdict: 2-Bromo-6-cyanopyrazine (CAS: 859064-02-1) represents a "high-cost, high-

efficiency" strategic intermediate. While its upfront unit cost is 20–50x higher than commodity

alternatives like 2,6-dichloropyrazine, it eliminates the hazardous and low-yielding cyanation

step required in traditional routes.

Recommendation:

Use for: Late-stage lead optimization (SAR), parallel library synthesis, and scaffolds requiring

high regioselectivity (e.g., Favipiravir analogs, kinase inhibitors).

Avoid for: Multi-kilogram process chemistry unless the cyanation step in the alternative route

proves unscalable due to safety regulations.

Technical Profile: The Bifunctional Handle
2-Bromo-6-cyanopyrazine is a specialized pyrazine building block designed to solve the

"regioselectivity problem" inherent in symmetrical pyrazines.
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Feature Specification Synthetic Implication

Structure
Pyrazine ring with Br (C2) and

CN (C6)

Orthogonal Reactivity: The Br

and CN groups allow for

sequential, selective

functionalization.

Electronic Effect Cyano group (Strong EWG)

Activation: Dramatically lowers

the LUMO energy at C2,

facilitating SNAr reactions

under mild conditions.

Steric Profile 1,3-substitution pattern

Regiocontrol: Directs

nucleophiles to the bromine

position without steric

interference from the nitrile.

Reactivity Map
The following diagram illustrates how the cyano group activates the ring for specific

transformations, creating a predictable workflow.

Mechanism

2-Bromo-6-cyanopyrazine S_NAr Product
(2-Nu-6-cyanopyrazine)

Nucleophile (Nu-H)
Base, Mild Heat

Pyrazine Carboxamide
(Favipiravir Scaffold)

H2O2, NaOH
(Nitrile Hydrolysis)

Aminomethyl Pyrazine

H2, Pd/C
(Nitrile Reduction)

CN group activates C-Br bond
for rapid displacement.

Click to download full resolution via product page

Figure 1: Divergent synthesis pathways enabled by the activation of the C-Br bond by the C-CN

group.
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Comparative Analysis: The "Make vs. Buy" Decision
To objectively evaluate the value, we compare the synthesis of a generic 2-Alkoxy-6-

cyanopyrazine (a common kinase inhibitor core) using two different routes.

Route A: The "Commodity" Route (2,6-Dichloropyrazine)
Starting Material: 2,6-Dichloropyrazine (~$50/g).

Workflow: SNAr

Palladium-catalyzed Cyanation.

Challenges:

Poor Regioselectivity: The first SNAr often yields a mixture of mono- and bis-substituted

products because the first Cl is not significantly more activated than the second.

Cyanation Difficulty: Introducing a nitrile group onto a heteroaryl chloride is notoriously

difficult, often requiring toxic metal cyanides (CuCN, Zn(CN)₂) or expensive Pd-

catalysts/ligands (e.g., Xantphos).

Route B: The "Premium" Route (2-Bromo-6-
cyanopyrazine)

Starting Material: 2-Bromo-6-cyanopyrazine (~$1,500/g).

Workflow: Direct SNAr.

Advantages:

Perfect Regiocontrol: The Br is the only good leaving group; the CN is stable to SNAr

conditions.

Step Economy: Eliminates the cyanation step entirely.

Decision Workflow Diagram
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Target: 6-Functionalized-2-cyanopyrazine

What is the Synthesis Scale?

< 5 grams
(Discovery/SAR)

> 100 grams
(Process/Manuf)

USE ROUTE B
(2-Bromo-6-cyanopyrazine)

Prioritize Speed

Is Cyanation Step Scalable?

Prioritize Cost

USE ROUTE A
(2,6-Dichloropyrazine)

Yes (Safe/Cheap)No (Safety/Impurity Issues)

Click to download full resolution via product page

Figure 2: Strategic decision tree for selecting the starting material based on scale and

downstream chemistry constraints.

Experimental Protocols
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Protocol A: High-Yield SNAr using 2-Bromo-6-
cyanopyrazine
This protocol demonstrates the mild conditions enabled by the cyano-activation.

Objective: Synthesis of 2-(benzyloxy)-6-cyanopyrazine.

Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-6-
cyanopyrazine (1.0 eq, 184 mg, 1.0 mmol).

Solvent: Dissolve in anhydrous DMF (3.0 mL).

Nucleophile: Add Benzyl alcohol (1.1 eq, 114 µL).

Base: Add K₂CO₃ (1.5 eq, 207 mg). Note: Stronger bases like NaH are usually unnecessary

due to ring activation.

Reaction: Stir at 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material

(Rf ~0.[1]5) should disappear, replaced by a fluorescent product spot.

Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined

organics with brine, dry over MgSO₄, and concentrate.

Purification: Flash chromatography (SiO₂, 0-20% EtOAc/Hexane).

Expected Yield: 85–95%.

Protocol B: Cyanation of 2-Chloro-6-alkoxypyrazine (The
Alternative)
This highlights the difficulty avoided by using the premium starting material.

Setup: In a glovebox, combine 2-chloro-6-(benzyloxy)pyrazine (1.0 eq), Zn(CN)₂ (0.6 eq),

Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

Solvent: Add degassed DMA (dimethylacetamide).

Reaction: Heat to 120°C for 16 hours.
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Safety Warning: Requires oxidative workup (bleach/FeSO₄) to quench residual cyanide.

Typical Yield: 50–70% (variable depending on catalyst quality).

Cost-Benefit Data Matrix
The following table normalizes the cost to produce 1 gram of final product (e.g., a Favipiravir

intermediate).

Metric
Route A
(Commodity)

Route B (Premium) Analysis

Step Count 2 (SNAr + Cyanation) 1 (SNAr)
Route B saves 1–2

days of labor.

Overall Yield ~45% (0.75 × 0.60) ~90%
Route B doubles the

material throughput.

Reagent Cost Low ($)
High (

$)

Route A is cheaper for

BOM, but ignores

labor.

Purification Load
High (Pd removal, CN

waste)

Low (Simple

filtration/wash)

Route B reduces

solvent waste by

~60%.

Safety Profile
High Risk (Cyanide

gas potential)

Low Risk (Standard

organic handling)

Route B eliminates

the need for cyanide

safety protocols.

Conclusion & Strategic Fit
When to pay the premium? The high cost of 2-Bromo-6-cyanopyrazine is justified in Medicinal

Chemistry workflows where:

Time is the currency: Saving 2 days of synthesis time per analog in a 50-compound library

outweighs the $500 material cost difference.
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Structural Complexity: If the nucleophile (the piece you are attaching) is valuable or multistep

(e.g., a chiral amine or complex heterocycle), you cannot afford the 45% yield of the

Commodity Route. You need the 90% yield of the Premium Route to conserve your precious

nucleophile.

When to switch? Once a drug candidate moves to Phase I Clinical Trials (requiring >1kg), the

cost of 2-Bromo-6-cyanopyrazine becomes prohibitive. At this stage, process chemists should

optimize the cyanation route (Route A) or develop a de novo ring construction route to drive

down COGS (Cost of Goods Sold).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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